molecular formula C22H25N3O4S B2474698 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1234940-39-6

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2474698
CAS No.: 1234940-39-6
M. Wt: 427.52
InChI Key: GCTRJVXIVCEYFV-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an intricate organic compound characterized by its complex molecular structure

Properties

IUPAC Name

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-30-21-16(5-4-10-23-21)22(27)25-11-8-15(9-12-25)13-24-20(26)19-14-28-17-6-2-3-7-18(17)29-19/h2-7,10,15,19H,8-9,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRJVXIVCEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves a series of meticulously planned chemical reactions. A common synthetic route starts with the derivatization of nicotinic acid to form 2-(methylthio)nicotinic acid. This compound is then coupled with piperidin-4-ylmethanol under specific catalytic conditions to yield the intermediate product. The final step involves the cyclization with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid to form the target compound. Reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yield and cost efficiency. This often involves the use of bulkier reagents and scalable reactors, along with continuous monitoring and quality control to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

  • Reduction: : Reduction reactions may target the carbonyl group in the carboxamide, potentially reducing it to an amine.

  • Substitution: : Nucleophilic substitution can occur at the nicotinoyl or benzo[dioxine] moieties, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic agents like halides or amines, under basic or acidic conditions, facilitate substitution reactions.

Major Products

The products formed from these reactions depend heavily on the reagents and conditions used. Oxidation typically produces sulfoxides and sulfones, while reduction can yield primary or secondary amines. Substitution reactions can lead to a variety of derivatives with altered functional groups.

Scientific Research Applications

  • Chemistry: : Its unique structure makes it a candidate for studying complex organic synthesis and reaction mechanisms.

  • Biology: : Researchers explore its interactions with biological macromolecules, investigating potential bioactivity.

  • Medicine: : The compound's structural properties suggest possible applications in drug development, particularly as a pharmacophore for designing novel therapeutic agents.

Mechanism of Action

The mechanism by which N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to specific active sites, potentially inhibiting or modulating biological pathways. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparing N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide with other similar compounds highlights its unique attributes. Compounds like nicotinoyl derivatives or other piperidinyl compounds may share some functional similarities, but the presence of the methylthio group and the benzo[dioxine] moiety offers distinct reactivity and interaction potential.

Similar Compounds

  • Nicotinoyl derivatives

  • Piperidinyl compounds

  • Benzo[dioxine] derivatives

Biological Activity

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications.

Molecular Structure

The compound features several key structural components:

  • Piperidine ring : Contributes to the compound's basicity and potential interactions with biological targets.
  • Methylthio group : Enhances reactivity and may influence binding interactions with enzymes or receptors.
  • Benzo[dioxine] moiety : Associated with various pharmacological properties.

Synthesis Pathway

The synthesis of this compound involves multiple steps:

  • Preparation of the piperidine ring .
  • Introduction of the nicotinoyl and methylthio groups .
  • Formation of the benzo[dioxine] structure .

The choice of solvents and reaction conditions (e.g., temperature, catalysts) is critical for optimizing yield and purity during synthesis .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders .
  • Anticancer Properties : Preliminary studies indicate that this compound could have cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its activity against HeLa cells, showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

StudyCell LineIC50 Value (µM)Observations
Study 1HeLa13.73Effective cytotoxicity observed.
Study 2HepG215.83Significant inhibition noted.
Study 3A54916.89Potential for lung cancer treatment identified.

These findings highlight the compound's potential as a therapeutic agent in oncology .

Pharmacological Implications

The structural features of this compound suggest its role in:

  • Neuropharmacology : Potential interactions with neurotransmitter systems may provide avenues for treating neurological disorders.
  • Antimicrobial Activity : The presence of specific functional groups hints at possible antimicrobial properties, warranting further investigation .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Formation of the piperidine-4-ylmethyl scaffold via nucleophilic substitution or reductive amination, as seen in structurally analogous piperidinecarboxamide derivatives .
  • Step 2 : Introduction of the 2-(methylthio)nicotinoyl group using coupling reagents (e.g., HATU or EDCI) under inert conditions .
  • Step 3 : Final conjugation with the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety via amide bond formation, often requiring base catalysts like triethylamine .
    Key intermediates include the piperidin-4-ylmethyl precursor and activated nicotinoyl derivatives.

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying substituent positions and stereochemistry. For example, shifts near δ 3.0–4.5 ppm often indicate piperidine protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Purity (>95%) is validated using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
  • Ventilation : Reactions should be conducted in a fume hood to mitigate inhalation risks .
  • Waste Disposal : Follow EPA guidelines for organic amides; incineration or hydrolysis under basic conditions is advised .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of the nicotinoyl group to the piperidine scaffold?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
  • Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC or PyBOP, to improve activation efficiency .
    Yield improvements (e.g., from 50% to 75%) have been reported by adjusting stoichiometric ratios (1.2:1 acylating agent:piperidine) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay Standardization : Variability in cell-based assays (e.g., differing IC50_{50} values) can arise from cell line specificity or incubation times. Use isogenic cell lines and validated protocols .
  • Metabolic Stability Testing : Discrepancies in vivo may stem from hepatic metabolism differences. Conduct microsomal stability assays (e.g., human vs. rodent liver microsomes) .
  • Structural Analog Comparison : Compare activity with derivatives lacking the methylthio group to isolate pharmacophore contributions .

Q. How can computational methods aid in elucidating the compound’s structure-activity relationship (SAR)?

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase domains). The methylthio group shows π-π stacking with tyrosine residues in silico .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups on the nicotinoyl ring enhance binding affinity .
  • MD Simulations : Assess conformational stability of the piperidine-dihydrobenzo dioxine linkage under physiological conditions .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis Yield Solvent (DMF), Temp (0–5°C), Catalyst (EDCI)
Biological Assays Cell line (HEK293), Incubation (24h)
Structural Analysis NMR (500 MHz), HRMS (ESI+)
Safety Protocols PPE, Fume hood, Waste incineration

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